molecular formula C14H8F2N2O B3032916 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole CAS No. 62681-99-6

2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole

Cat. No. B3032916
CAS RN: 62681-99-6
M. Wt: 258.22 g/mol
InChI Key: ROYCICSWSRZMRS-UHFFFAOYSA-N
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Description

2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole is a compound that belongs to the family of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are known for their various applications in materials science and pharmaceuticals due to their unique electronic and structural properties.

Synthesis Analysis

The synthesis of 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole derivatives can be achieved through different synthetic routes. One common method involves the cyclization of acid derivatives with hydrazine, followed by halogenation and cross-coupling reactions such as the Suzuki reaction . Another approach is the Wittig-Horner reaction, which is used to embed the electron-transporting 1,3,4-oxadiazole into aromatic conjugated systems . The optimized synthesis of related compounds has been reported, which includes a two-step process involving the reaction of nitrobenzoic acid and semicarbazide under specific conditions .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted with various functional groups. X-ray diffraction studies have been performed to determine the crystal structures of these compounds 10. The presence of strong electron-withdrawing groups, such as fluorodinitromethyl, affects the bond lengths and angles within the oxadiazole ring10. Density functional theory (DFT) calculations have been used to study the structural parameters, bond lengths, and angles of these molecules .

Chemical Reactions Analysis

1,3,4-oxadiazoles can undergo various chemical reactions due to their reactive sites. The oxadiazole ring can participate in nucleophilic substitution reactions to form new derivatives . The presence of electron-withdrawing groups can also influence the reactivity of these compounds, making them susceptible to electrophilic or nucleophilic attacks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole derivatives are influenced by their molecular structure. These compounds exhibit strong two-photon absorption and fluorescence, which are enhanced by effective energy transfer within the molecule . The electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential, have been investigated using computational methods to assess their stability and reactivity . The thermal stability and sensitivity of these compounds have been determined using differential scanning calorimetry (DSC) and standard tests .

Scientific Research Applications

Fluorescent Materials and OLED Devices

  • Fluorescent Materials : Certain polymers containing 1,3,4-oxadiazole units, including derivatives of 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole, exhibit fluorescence. These polymers have been found to exhibit blue fluorescence when dissolved in specific organic solvents (Hamciuc, Hamciuc, & Brumǎ, 2005).
  • OLED Devices : Modifications of 2,5-diphenyl-1,3,4-oxadiazole, such as 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole, have been shown to enhance electron transport properties in OLED devices, making them more electronically active and efficient (Tiwari, Chauhan, & Sharma, 2022).

High-Performance Polymers

  • Thermal Stability : Polymers incorporating 1,3,4-oxadiazole units, including those derived from 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole, have been noted for their high thermal stability, with decomposition temperatures typically above 410°C. This property is significant for applications requiring materials that can withstand high temperatures (Hamciuc, Hamciuc, & Brumǎ, 2005).

Sensor Applications

  • Anion Sensors : Certain derivatives of 1,3,4-oxadiazole, such as those containing 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole, have been investigated for their potential as anion sensors, particularly for fluoride ions in solution. These compounds have shown shifts in UV absorption and fluorescence emission upon exposure to specific anions (Kwak, Lee, & Lee, 2007).

Electronic and Electrical Properties

  • Electron Transport Materials : Modifications of 1,3,4-oxadiazole, such as the incorporation of fluorine, enhance electron transport properties. This is crucial in the development of materials for electronic devices, as it improves their efficiency and functionality (Tiwari, Chauhan, & Sharma, 2022).
  • Dielectric Properties : Polymers containing 1,3,4-oxadiazole units demonstrate valuable dielectric properties, making them suitable for use in electrical insulating applications. Their low dielectric constants and loss values indicate potential for use in specialized electronic components (Hamciuc, Hamciuc, Ipate, Cristea, & Okrasa, 2009).

Corrosion Inhibition

  • Corrosion Inhibitors : Compounds like 2,5-bis(n-methylphenyl)-1,3,4-oxadiazole have been evaluated as corrosion inhibitors, particularly for brass in cooling water systems. They demonstrate the ability to inhibit both cathodic and anodic reactions, indicating their effectiveness in reducing corrosion in specific industrial environments (Rochdi et al., 2014).

Safety And Hazards

Information on the compound’s toxicity, flammability, and environmental impact would be included here.


Future Directions

This could include potential applications of the compound, areas for further research, and possible modifications to its structure to enhance its properties.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the scientific literature or databases dedicated to chemical information. If you have a different compound or a more specific question in mind, feel free to ask!


properties

IUPAC Name

2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYCICSWSRZMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211743
Record name 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole
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Molecular Weight

258.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole

CAS RN

62681-99-6
Record name 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole
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Record name 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole
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Record name 2,5-Bis(3-fluorophenyl)-1,3,4-oxadiazole
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Record name 2,5-bis(3-fluorophenyl)-1,3,4-oxadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Tiwari, MS Chauhan, D Sharma - Phase Transitions, 2022 - Taylor & Francis
In OLED devices 2,5-diphenyl-1,3,4-oxadiazole (PPD) is one of the most commonly used electron transport materials. Herein, equilibrium structures of PPD and its three fluorine-…
Number of citations: 1 www.tandfonline.com
I Orgzall, O Franco, G Reck, B Schulz - Journal of molecular structure, 2005 - Elsevier
Results are presented from structural and high-pressure investigations on four differently but symmetrically fluorine substituted 2,5-di(phenyl)-1,3,4-oxadiazoles. The substitution pattern …
Number of citations: 11 www.sciencedirect.com
Y Tao, Q Wang, C Yang, C Zhong… - Advanced Functional …, 2010 - Wiley Online Library
A series of bipolar transport host materials: 2,5‐bis(2‐(9H‐carbazol‐9‐yl)phenyl)‐1,3,4‐oxadiazole (o‐CzOXD) (1), 2,5‐bis(4‐(9H‐carbazol‐9‐yl)phenyl)‐1,3,4‐oxadiazole (p‐CzOXD) (…
Number of citations: 231 onlinelibrary.wiley.com
Y Du, Z Wan, L Chen, L Wu - Journal of Molecular Structure, 2019 - Elsevier
A solvent-free solid state method has been developed to synthesize three series of substituted azole derivatives (including 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole) in high …
Number of citations: 7 www.sciencedirect.com
I Orgzall, F Emmerling, B Schulz… - Journal of Physics …, 2008 - iopscience.iop.org
This paper summarizes attempts to understand structure–property relationships for a large class of aromatic diphenyl-1, 3, 4-oxadiazole molecules. Starting from the investigation of the …
Number of citations: 30 iopscience.iop.org

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